[3,2-c]Pyrazole-androst-4-en-17beta-ol is a synthetic steroid compound that belongs to the class of pyrazole derivatives. It is characterized by a pyrazole ring fused to the androstane structure, which is a common framework in steroid chemistry. This compound has garnered attention for its potential applications in the field of medicinal chemistry, particularly in the development of antiandrogenic agents.
The synthesis of [3,2-c]Pyrazole-androst-4-en-17beta-ol typically involves several key steps:
For instance, one method involves the reaction of 5α-dihydrotestosterone with hydroxylamine hydrochloride in pyridine, which leads to the formation of 17β-hydroxyandrostano[3,2-c]isoxazole as an intermediate before further modification into the pyrazole structure .
The molecular structure of [3,2-c]Pyrazole-androst-4-en-17beta-ol features:
The compound has a molecular formula of and a molecular weight of approximately 301.43 g/mol. The presence of functional groups such as hydroxyl (-OH) and nitrogen-containing rings contributes to its biological activity.
[3,2-c]Pyrazole-androst-4-en-17beta-ol undergoes various chemical reactions that can modify its structure and enhance its biological properties:
For example, one synthetic route involves treating an intermediate with reagents like sodium borohydride for reduction or using acyl chlorides for acylation reactions .
The mechanism by which [3,2-c]Pyrazole-androst-4-en-17beta-ol exerts its biological effects primarily involves interaction with androgen receptors. By binding to these receptors, it may inhibit their activation by natural androgens like testosterone.
Studies have shown that compounds with similar structures demonstrate varying degrees of antiandrogenic activity, which can be quantitatively assessed through in vitro assays on prostate cancer cell lines .
[3,2-c]Pyrazole-androst-4-en-17beta-ol is typically encountered as a crystalline solid. Its melting point ranges from 154 °C to 162 °C depending on purity and specific synthesis conditions.
The compound is soluble in organic solvents such as ethanol and dichloromethane but shows limited solubility in water due to its hydrophobic steroid backbone. Its stability under various pH conditions makes it suitable for pharmaceutical formulations .
[3,2-c]Pyrazole-androst-4-en-17beta-ol has potential applications in:
[3,2-c]Pyrazole-androst-4-en-17beta-ol represents a specialized class of synthetic anabolic-androgenic steroids (AAS) characterized by the fusion of a pyrazole heterocycle onto the androstane skeleton. This structural modification distinguishes it from naturally occurring testosterone derivatives and confers unique physicochemical properties. The compound exemplifies the efforts of mid-20th century medicinal chemistry to develop therapeutic agents with enhanced anabolic activity. Its development reflects broader trends in steroid research focused on molecular manipulation to achieve targeted pharmacological effects. The compound's complex nomenclature underscores its intricate chemical architecture, positioning it within a niche category of steroidal heterocycles with significant forensic and regulatory implications [1] [2].
The development of [3,2-c]Pyrazole-androst-4-en-17beta-ol is inextricably linked to the mid-20th century surge in synthetic steroid research. First described in the scientific literature in 1967, this compound emerged during a period of intense pharmacological investigation into androgen derivatives [1]. Unlike its structural analog stanozolol (marketed since 1962 under various brand names), [3,2-c]Pyrazole-androst-4-en-17beta-ol represents a distinct chemical pathway in steroid modification. While stanozolol underwent extensive clinical development and commercialization, [3,2-c]Pyrazole-androst-4-en-17beta-ol remained primarily a research compound.
This divergence highlights a critical bifurcation in pharmaceutical development: many structurally novel steroids synthesized during this period were never advanced beyond laboratory characterization. The compound's chemical designation as NSC-43194 by the National Service Center indicates its evaluation within the National Cancer Institute's drug screening program, though detailed findings from these investigations remain undisclosed in the available literature. The compound persists as a chemical reference point in steroid chemistry, primarily serving as a comparator in structure-activity relationship studies of pyrazole-fused androgen derivatives [1].
Table 1: Key Historical Milestones
Year | Event | Significance |
---|---|---|
1967 | Initial scientific description | First appearance in peer-reviewed literature as a novel steroid derivative |
Mid-20th Century | Structural refinement period | Development of synthetic pathways for pyrazole-fused steroids |
2014 | Regulatory designation | Explicit control under US Designer Anabolic Steroid Control Act |
[3,2-c]Pyrazole-androst-4-en-17beta-ol belongs to a specialized category of steroids characterized by the fusion of a nitrogen-containing heterocycle to the steroidal A-ring. Its core structure preserves the androst-4-ene foundation (characterized by a double bond between positions C4 and C5) while incorporating a pyrazole ring fused at positions C2-C3 of the steroid nucleus. This specific fusion pattern, denoted by the [3,2-c] notation, indicates the pyrazole attaches via bonds between its "c" edge and the steroid's 3,2 positions [1].
The compound's formal chemical name, (17β)-2’H-androsta-2,4-dieno[3,2-c]pyrazol-17-ol, precisely defines its architecture [2]. It shares significant structural homology with stanozolol (17α-methyl-17β-hydroxy-(5α-androst-2-eno[3,2-c]-pyrazole), differing primarily in the hydrogenation state of the A-ring and the absence of the 17α-methyl group present in stanozolol [1] [3]. This structural kinship places both compounds within the broader androstano[3,2-c]pyrazole chemical class. The molecular formula C₂₁H₃₀N₂O and molar mass of 326.484 g·mol⁻¹ further define its chemical identity [1].
Table 2: Structural Comparison with Related Steroids
Structural Feature | [3,2-c]Pyrazole-androst-4-en-17beta-ol | Stanozolol |
---|---|---|
Core Skeleton | Androst-4-ene | 5α-Androstane |
A-ring Modification | 2,4-Diene fused to pyrazole | 2-Ene fused to pyrazole |
17β-Substituent | Hydroxyl group | Hydroxyl group |
17α-Substituent | Hydrogen atom | Methyl group |
Molecular Formula | C₂₁H₃₀N₂O | C₂₁H₃₂N₂O |
[3,2-c]Pyrazole-androst-4-en-17beta-ol is explicitly classified as a controlled substance in the United States under the Designer Anabolic Steroid Control Act of 2014 [2]. This legislative framework specifically targets structurally modified anabolic steroids created to circumvent existing drug laws while mimicking the biological effects of scheduled substances. The Act categorizes this compound alongside other anabolic steroids irrespective of its commercial therapeutic status, focusing instead on its structural and pharmacological kinship to testosterone and scheduled AAS.
The compound's regulatory status is further reinforced by its inclusion in controlled substance definitions at the state level, as exemplified by the Illinois Controlled Substances Act (§ 570/102). The statute explicitly lists stanozolol and structurally related compounds as Anabolic Steroids, establishing clear legal boundaries around their possession and distribution [3]. Crucially, the compound's designation restricts its lawful handling to forensic analysis and qualified academic research conducted within licensed controlled substance laboratories. Commercial suppliers explicitly state that the compound is "intended for forensic and research purposes only" and impose restrictions on its sale to qualified institutions, with territorial limitations on distribution in certain jurisdictions like France [2]. Regulatory frameworks universally prohibit human use without specific authorization, reflecting global efforts to combat non-medical anabolic steroid use.
Table 3: Nomenclature and Regulatory Status of Pyrazole-Androstene Derivatives
Chemical Name | Common/Synonymous Name | CAS Number | Regulatory Status |
---|---|---|---|
(17β)-2’H-androsta-2,4-dieno[3,2-c]pyrazol-17-ol | [3,2-c]Pyrazole-androst-4-en-17beta-ol | 5697-57-4 | US Schedule III (Designer Anabolic Steroid Control Act) |
17α-Methyl-2'H-androsta-2,4-dieno[3,2-c]pyrazol-17β-ol | Hydroxystenozole | 19120-01-5 | Controlled as anabolic steroid |
17α-Methyl-17β-hydroxy-(5α-androst-2-eno[3,2-c]-pyrazole | Stanozolol | 10418-03-8 | US Schedule III, WADA Prohibited |
Table 4: Global Regulatory Frameworks
Jurisdiction | Regulatory Framework | Classification | Permitted Use |
---|---|---|---|
United States | Controlled Substances Act (as amended by Designer Anabolic Steroid Control Act of 2014) | Schedule III Anabolic Steroid | Forensic/Research only |
Illinois (US State) | Illinois Controlled Substances Act § 570/102 | Listed Anabolic Steroid | No therapeutic approval |
France | Bertin Technologies Distribution Policy | Controlled Substance | Restricted research (territorial restrictions apply) |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8